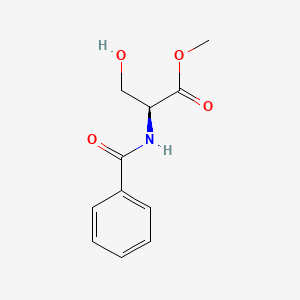
2-amino-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid is a compound that features both an amino group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the reaction of an appropriate amino acid derivative with sodium azide and a suitable catalyst under controlled conditions . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The tetrazole ring can be reduced under specific conditions to yield amine derivatives.
Substitution: The amino group can participate in substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can produce various amides .
Scientific Research Applications
2-amino-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid involves its interaction with specific molecular targets. The amino group and tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing the compound’s activity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,5-bis(tetrazol-5-yl)-1,2,3-triazole: This compound also features a tetrazole ring and is studied for its energetic properties.
2,2-bis(5-tetrazolyl)propane: Another compound with multiple tetrazole rings, used in coordination chemistry.
Uniqueness
2-amino-3-(1H-1,2,3,4-tetrazol-5-yl)propanoic acid is unique due to its specific combination of an amino group and a tetrazole ring on a propanoic acid backbone. This structure provides distinct chemical reactivity and potential for diverse applications in various fields .
Properties
CAS No. |
89765-60-6 |
|---|---|
Molecular Formula |
C4H7N5O2 |
Molecular Weight |
157.13 g/mol |
IUPAC Name |
2-amino-3-(2H-tetrazol-5-yl)propanoic acid |
InChI |
InChI=1S/C4H7N5O2/c5-2(4(10)11)1-3-6-8-9-7-3/h2H,1,5H2,(H,10,11)(H,6,7,8,9) |
InChI Key |
UHDMAEPGMOIEHH-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=NNN=N1)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![1-(2-Bromo-6-chlorothieno[2,3-b]pyridin-5-yl)ethanol](/img/structure/B8686156.png)


